![molecular formula C19H20N2O2S B2367280 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 946360-20-9](/img/structure/B2367280.png)

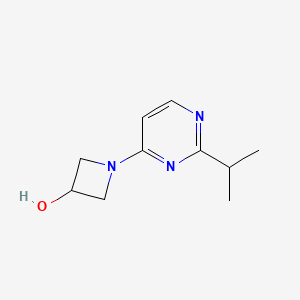

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with various other compounds . The specific method of synthesis can vary depending on the desired benzothiazole derivative .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using spectroscopic methods . The exact structure would depend on the specific substituents attached to the benzothiazole core .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structure. For example, N-benzyl-4,5-dimethylbenzo[d]thiazol-2-amine, a related compound, is a solid with a molecular weight of 268.38 .Scientific Research Applications

- Thiazoles exhibit antitumor and cytotoxic properties. Researchers have synthesized various thiazole derivatives and evaluated their effects on tumor cell lines . For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells.

- The presence of a furan carboxamide group in this compound suggests a potential connection to anti-inflammatory activity. Furan carboxamides with dimethylpyridinyl substitutions have been studied as brain edema inhibitors.

- Despite moderate cytotoxicity, researchers have explored hit-to-lead optimization for improving both efflux inhibitory activity and cytotoxic profiles of related compounds .

- Novel N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, combining thiazole and sulfonamide groups, were investigated for antibacterial activity .

- Researchers have synthesized N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides. These derivatives exhibit potential pharmacological properties .

Antitumor and Cytotoxic Activity

Anti-Inflammatory Potential

Efflux Inhibitory Activity

Antibacterial Properties

Chemical Synthesis and Characterization

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-11(2)23-15-8-6-14(7-9-15)18(22)21-19-20-17-13(4)12(3)5-10-16(17)24-19/h5-11H,1-4H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEMFEFGUPKVHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)

![Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2367203.png)

![N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2367206.png)

![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)